[3-(3,4-Difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone
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Overview
Description
[3-(3,4-Difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring, a difluoroaniline moiety, and a methylpyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the difluoroaniline moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoroaniline Moiety: This step involves the reaction of the piperidine intermediate with 3,4-difluoroaniline under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Methylpyridine Group: The final step involves the reaction of the intermediate with 6-methylpyridine-3-carboxylic acid or its derivatives, typically under basic conditions with a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[3-(3,4-Difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluoroaniline moiety, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(3,4-Difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(3,4-Difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[3-(3,4-Dichloroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone: Similar structure with chlorine atoms instead of fluorine.
[3-(3,4-Difluorophenyl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone: Similar structure with a phenyl group instead of an anilino group.
Uniqueness
The uniqueness of [3-(3,4-Difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoroaniline and methylpyridine moieties allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c1-12-4-5-13(10-21-12)18(24)23-8-2-3-15(11-23)22-14-6-7-16(19)17(20)9-14/h4-7,9-10,15,22H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTSMWLZEJHWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49721621 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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